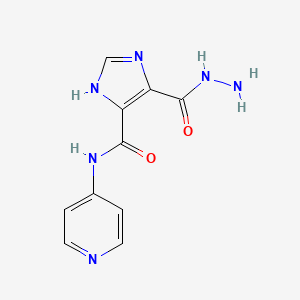
6-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide is a heterocyclic compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of a chloro group, a cyano group, and a sulfonamide group attached to the benzoimidazole core. Benzoimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with cyanogen bromide to form the cyano intermediate, which is then subjected to sulfonation using chlorosulfonic acid. The final step involves the methylation of the sulfonamide group using dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoimidazole derivatives.
Scientific Research Applications
6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The cyano group may interact with nucleophilic residues, while the chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide: Lacks the chloro group.
6-Chloro-1H-benzo[d]imidazole-1-sulfonamide: Lacks the cyano group.
6-Chloro-2-cyano-1H-benzo[d]imidazole: Lacks the sulfonamide group.
Uniqueness
6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, cyano, and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
88422-22-4 |
|---|---|
Molecular Formula |
C10H9ClN4O2S |
Molecular Weight |
284.72 g/mol |
IUPAC Name |
6-chloro-2-cyano-N,N-dimethylbenzimidazole-1-sulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c1-14(2)18(16,17)15-9-5-7(11)3-4-8(9)13-10(15)6-12/h3-5H,1-2H3 |
InChI Key |
BEZGISVDTFOPKY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C2=C(C=CC(=C2)Cl)N=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


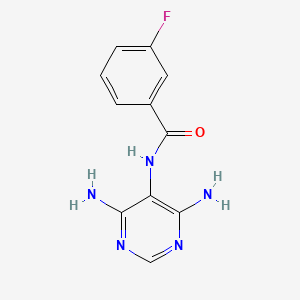
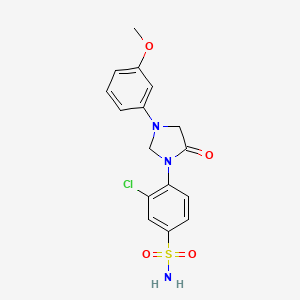
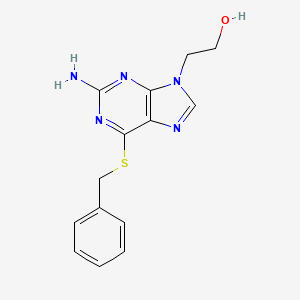

![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
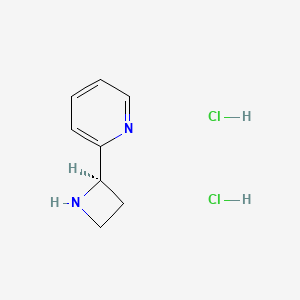
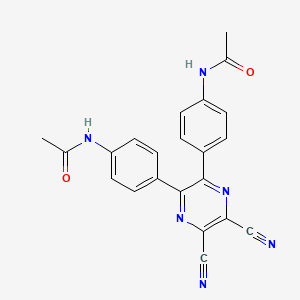
![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
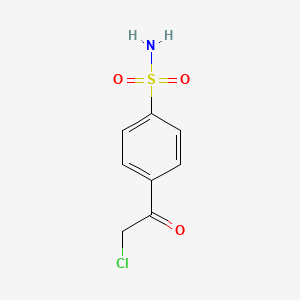


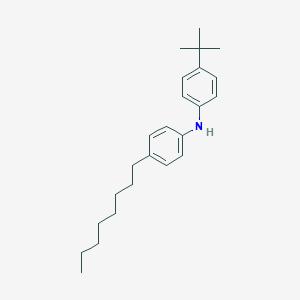
![tert-Butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B12937566.png)
